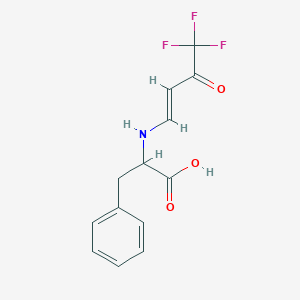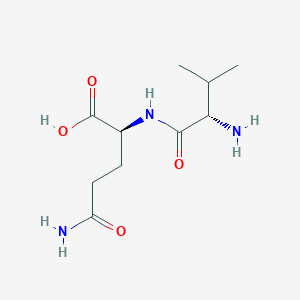
H-Val-Gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Val-Gln-OH, also known as valyl-glutamine, is a dipeptide formed from the amino acids valine and glutamine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its stability and ability to participate in various biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Val-Gln-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide, which is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
H-Val-Gln-OH undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bond between valine and glutamine can be hydrolyzed under acidic or basic conditions, resulting in the formation of the individual amino acids.
Oxidation: this compound can undergo oxidation reactions, particularly at the side chains of the amino acids, leading to the formation of various oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as acyl chlorides or anhydrides are used to introduce new functional groups.
Major Products
The major products formed from these reactions include the individual amino acids (valine and glutamine) from hydrolysis, various oxidized derivatives from oxidation, and substituted peptides from substitution reactions .
Scientific Research Applications
H-Val-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.
Industry: Utilized in the production of bioactive peptides for cosmetics and pharmaceuticals.
Mechanism of Action
H-Val-Gln-OH exerts its effects through various molecular mechanisms:
Enzyme Interaction: It can act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways.
Cell Signaling: this compound can modulate cell signaling pathways, affecting cellular processes such as proliferation and differentiation.
Immune Modulation: It has been shown to influence immune responses, potentially enhancing or suppressing immune activity.
Comparison with Similar Compounds
H-Val-Gln-OH can be compared with other dipeptides such as Gln-Val and Val-Leu-Pro-Val-Pro-Gln:
Gln-Val: Similar to this compound but with the order of amino acids reversed. It exhibits different biochemical properties and reactivity.
Val-Leu-Pro-Val-Pro-Gln: A longer peptide with additional amino acids, leading to more complex structure and function.
Conclusion
This compound is a versatile dipeptide with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H19N3O4 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1 |
InChI Key |
XXDVDTMEVBYRPK-XPUUQOCRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
sequence |
VQ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)
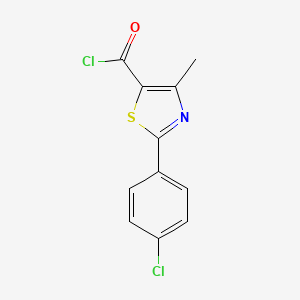

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)
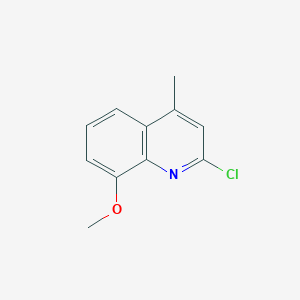
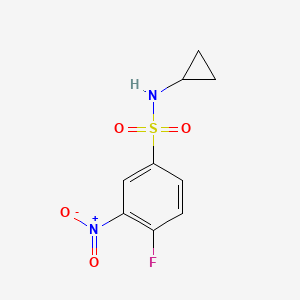
![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)
![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)
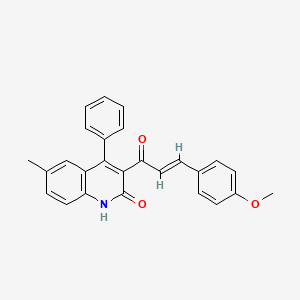
![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)
![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)
![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)
![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)
